molecular formula C9H11N3O B15199477 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B15199477
M. Wt: 177.20 g/mol
InChI Key: OMIZTVNQDJXQDU-UHFFFAOYSA-N
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Description

4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenoxy-substituted aldehydes with amines in the presence of a catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating its biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the phenoxy group in 4-Phenoxy-4,5-dihydro-1H-imidazol-2-amine imparts unique chemical properties, such as increased hydrophobicity and enhanced binding affinity to certain molecular targets. These characteristics make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-phenoxy-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H11N3O/c10-9-11-6-8(12-9)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,10,11,12)

InChI Key

OMIZTVNQDJXQDU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)N)OC2=CC=CC=C2

Origin of Product

United States

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